

# Application Notes and Protocols for the Characterization of Chromous Formate

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## Compound of Interest

Compound Name: *Chromous formate*

Cat. No.: *B1628623*

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These application notes provide a comprehensive overview of the key analytical techniques for the physical and chemical characterization of **chromous formate**, Cr(HCOO)<sub>2</sub>. The detailed protocols and data interpretation guidelines are intended to assist in quality control, stability testing, and formulation development.

## X-ray Diffraction (XRD) for Crystal Structure and Phase Purity Analysis

X-ray diffraction is a fundamental technique for determining the crystal structure, identifying crystalline phases, and assessing the purity of **chromous formate**. By analyzing the diffraction pattern, one can obtain information about the lattice parameters and the arrangement of atoms within the crystal.

## Quantitative Data Summary: Crystal Structure of a Hydrated Chromous Formate

While the crystal structure of anhydrous **chromous formate** is not readily available, a hydrated chromium(II) formate complex provides valuable insight into the coordination environment of the Cr(II) ion.

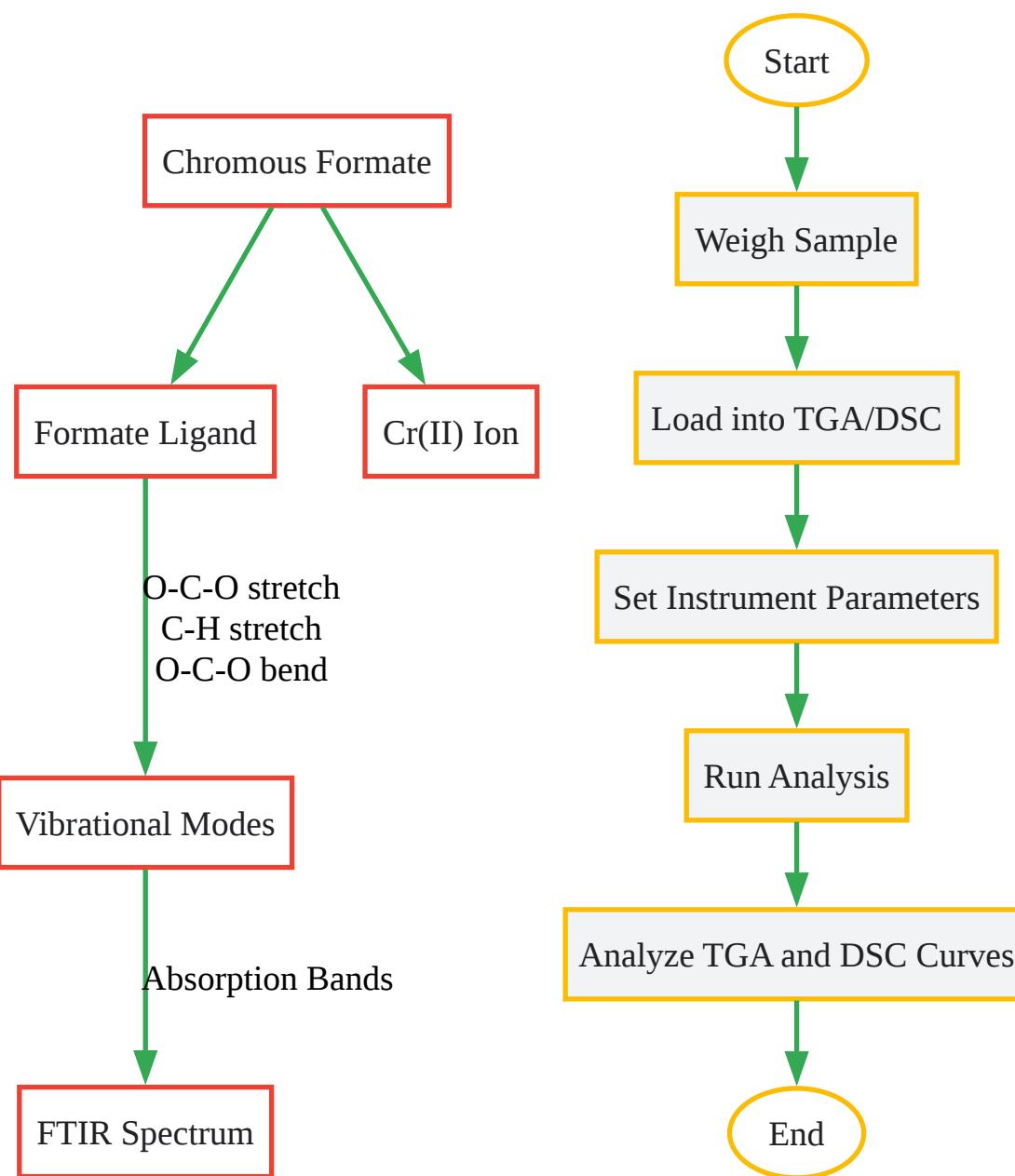
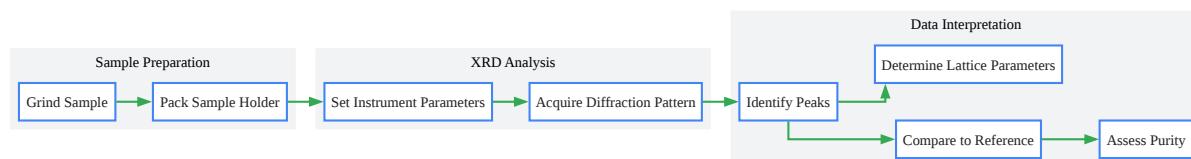
Parameter	Value[ <a href="#">1</a> ]
Crystal System	Tetragonal[ <a href="#">1</a> ]
Space Group	I41/acd[ <a href="#">1</a> ]
a (Å)	17.929(3)[ <a href="#">1</a> ]
c (Å)	25.198(3)[ <a href="#">1</a> ]
Volume (Å³)	8100(4)[ <a href="#">1</a> ]
Calculated Density (g/cm³)	1.87[ <a href="#">1</a> ]
Cr-Cr distance (Å)	2.373(2)[ <a href="#">1</a> ]

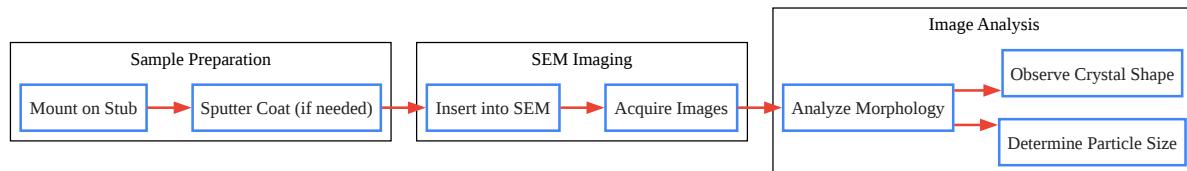
Note: This data is for a hydrated dimeric chromium(II) formate complex,  $\text{Cr}_2(\text{O}_2\text{CH})_4(\text{H}_2\text{O})_2$ . The anhydrous form may exhibit a different crystal structure.

## Experimental Protocol: Powder X-ray Diffraction (PXRD)

- Sample Preparation:
  - Gently grind a small amount (10-20 mg) of the **chromous formate** sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
  - Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.
- Instrument Parameters (Typical):
  - X-ray Source: Cu K $\alpha$  ( $\lambda = 1.5406 \text{ \AA}$ )
  - Voltage and Current: 40 kV and 40 mA
  - Scan Range (2 $\theta$ ): 5° to 80°
  - Step Size: 0.02°
  - Scan Speed: 1°/min

- Data Analysis:
  - Identify the peak positions ( $2\theta$  values) and their relative intensities.
  - Compare the obtained diffraction pattern with a reference pattern from a crystallographic database (if available) to confirm the phase identity.
  - Use indexing software to determine the unit cell parameters from the peak positions.
  - Assess the presence of any additional peaks, which may indicate the presence of impurities or different crystalline phases.





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## References

- 1. researchgate.net [researchgate.net]
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